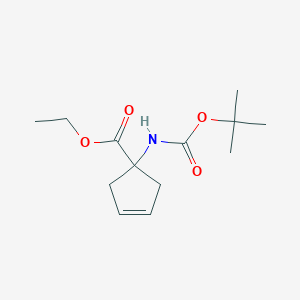

1-(叔丁氧羰基氨基)-3-环戊烯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar boc-amino acid esters. For instance, ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, is synthesized through reductive alkylation and is used as an intermediate for peptide nucleic acid synthesis .

Synthesis Analysis

The synthesis of related boc-amino acid derivatives is reported in several papers. Paper describes an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, which is achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography. This method could potentially be adapted for the synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is not directly analyzed in the provided papers, the structure of a related compound, a dithiocarboxylate complex, is reported in paper . The crystal structure of this complex provides insights into the bonding characteristics of similar compounds, which could be useful for understanding the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving boc-amino acid derivatives. For example, paper explores the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, which involves reactions with oxygen and nitrogen nucleophiles. This could be relevant to the chemical reactivity of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, as it may undergo similar nucleophilic reactions due to the presence of the boc-amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are not directly discussed in the provided papers. However, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its conversion to a hydrochloride salt suggests that similar boc-amino acid esters can be converted to stable, nonhygroscopic solids that are convenient for handling and storage. This information could be extrapolated to infer some of the physical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, such as stability and hygroscopicity.

科学研究应用

用于无外消旋反应的偶联试剂:它可用作无外消旋酯化、硫酯化、酰胺化反应和肽合成的有效偶联试剂,由于其高反应性、易于制备和回收,因此比其他偶联剂具有优势,从而减少了化学废物 (Thalluri 等,2013)。

肽核酸单体的合成:该化合物参与肽核酸单体的合成,肽核酸单体是分子生物学和生物技术应用中的关键成分 (Viirre 和 Hudson,2003)。

生物催化不对称合成:它用于不对称合成丙型肝炎病毒 (HCV) NS3/4A 蛋白酶抑制剂的关键手性中间体,突出了其在开发抗病毒药物中的重要性 (Zhu 等,2018)。

受限碳环氨基酸的合成:1-(叔丁氧羰基氨基)-3-环戊烯甲酸乙酯参与合成新的受限碳环氨基酸,这对于研究氨基酸的化学及其潜在的药物应用非常有价值 (Caputo 等,2006)。

在食品系统中的乳化特性:该化合物的衍生物,例如植物甾醇氨基酸酯盐酸盐,已因其乳化特性而被探索,表明在食品技术中的潜在应用 (Jia 等,2019)。

用于药物递送的聚合物纳米颗粒的合成:其衍生物用于设计 pH 和氧化还原响应性纳米颗粒系统,用于疏水性药物的空间递送,展示了其在药物递送技术进步中的作用 (Yildirim 等,2016)。

作用机制

Target of Action

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that primarily targets amino functions in organic synthesis . The compound’s primary role is to serve as a protective group for amines, particularly in the synthesis of multifunctional targets .

Mode of Action

The mode of action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involves its interaction with amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involve the protection of amino groups. The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . The compound results in bis-protected amino functions .

Pharmacokinetics

The pharmacokinetics of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are largely determined by its ADME properties. The compound is stable under various conditions, which impacts its bioavailability . .

Result of Action

The result of the action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is the formation of Boc-protected amines and amino acids . This protection allows for further reactions to take place without affecting the amine group. The compound can be cleaved under mild acidolysis .

Action Environment

The action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate can be influenced by environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The compound is also stable towards most nucleophiles and bases .

未来方向

Future directions in the field of Boc-protected amines include the development of more efficient and sustainable methods for N-Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields . This method has advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

属性

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMZWAVXDVWCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)